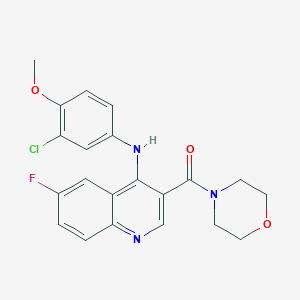

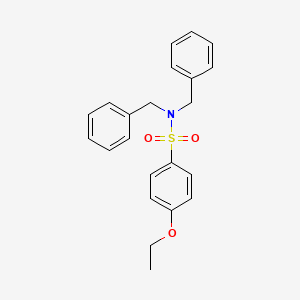

(4-((3-Chloro-4-methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups, including a quinoline, an amine, a methoxy group, and a morpholino group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the quinoline could be synthesized using the Skraup or Doebner-Miller reactions, the amine could be introduced via nucleophilic substitution, and the morpholino group could be added using a morpholine-carbonyl compound .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoline and morpholine rings would add significant rigidity to the molecule, while the amine and methoxy groups could participate in hydrogen bonding .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The amine group could be protonated or alkylated, the quinoline could undergo electrophilic aromatic substitution, and the morpholino group could participate in reactions involving the carbonyl .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications

Synthesis and Imaging Applications

A related compound, HG-10-102-01, was synthesized for potential use as a PET imaging agent for Parkinson's disease, demonstrating the utility of similar structures in neuroscience research. The synthesis process involves multi-step chemical reactions yielding a product that could help in imaging the LRRK2 enzyme, which is significant in Parkinson's disease studies (Wang, Gao, Xu, & Zheng, 2017).

Antitumor Activity

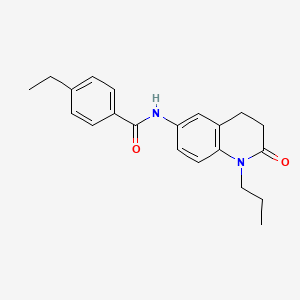

Another study focused on the synthesis of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, showcasing its antitumor activity against various cancer cell lines, highlighting the potential of similar compounds in cancer research (Tang & Fu, 2018).

Fluorescence and Labeling Applications

6-Methoxy-4-quinolone, an oxidation product related to the structure , was identified as a novel fluorophore with strong fluorescence across a wide pH range, suggesting applications in biomedical analysis and as a fluorescent labeling reagent. Its stability and fluorescence characteristics make it suitable for sensitive detection and labeling in various research contexts (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).

Catalysis and Synthetic Applications

A study on ruthenium-catalyzed reduction of nitroarenes to aminoarenes, using formic acid, demonstrated the catalytic potential of similar compounds in organic synthesis. This research has implications for the synthesis of a wide range of organic molecules, including those with pharmacological activities (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).

Mechanism of Action

Future Directions

properties

IUPAC Name |

[4-(3-chloro-4-methoxyanilino)-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClFN3O3/c1-28-19-5-3-14(11-17(19)22)25-20-15-10-13(23)2-4-18(15)24-12-16(20)21(27)26-6-8-29-9-7-26/h2-5,10-12H,6-9H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHPGEHORRPVSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClFN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Bromo-2-fluorophenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2463695.png)

![6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine](/img/structure/B2463699.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,4-dichlorophenyl)sulfanyl]-1-ethanone](/img/structure/B2463707.png)

![7-Bromo-1,2-dimethylimidazo[4,5-c]pyridine](/img/structure/B2463709.png)

![2,6-Dichloro-[1,3]thiazolo[4,5-b]pyrazine](/img/structure/B2463710.png)

![Diethyl 2-[(3,4-dimethoxyanilino)methylidene]propanedioate](/img/structure/B2463711.png)

![[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 3-(trifluoromethyl)benzoate](/img/structure/B2463718.png)